N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzofuran ring, a benzoyl group, and a chlorobenzamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with a suitable bromoethanone derivative.
Introduction of Benzoyl Group: The benzoyl group is introduced by treating the benzofuran derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of Chlorobenzamide Moiety: The final step involves the reaction of the benzofuran derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory pathways, thereby inhibiting their activity and reducing inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-4-methoxybenzamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H14ClNO3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C22H14ClNO3/c23-17-12-6-4-10-15(17)22(26)24-19-16-11-5-7-13-18(16)27-21(19)20(25)14-8-2-1-3-9-14/h1-13H,(H,24,26) |
InChI Key |
YAMXLKKRYMUUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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